Acetamide, 2-[(2-ethoxy-5-methoxy-3-cyclopenten-1-yl)amino]-, (1alpha,2ba,5ba)- (9CI)
Acetamide, 2-[(2-ethoxy-5-methoxy-3-cyclopenten-1-yl)amino]-, (1alpha,2ba,5ba)- (9CI)
Brand Name:
Vulcanchem
CAS No.:
179922-90-8
VCID:
VC0069474
InChI:
InChI=1S/C10H18N2O3/c1-3-15-8-5-4-7(14-2)10(8)12-6-9(11)13/h4-5,7-8,10,12H,3,6H2,1-2H3,(H2,11,13)/t7-,8+,10+/m1/s1
SMILES:
CCOC1C=CC(C1NCC(=O)N)OC
Molecular Formula:
C10H18N2O3
Molecular Weight:
214.26 g/mol
Acetamide, 2-[(2-ethoxy-5-methoxy-3-cyclopenten-1-yl)amino]-, (1alpha,2ba,5ba)- (9CI)
CAS No.: 179922-90-8
Main Products
VCID: VC0069474
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
CAS No. | 179922-90-8 |
---|---|
Product Name | Acetamide, 2-[(2-ethoxy-5-methoxy-3-cyclopenten-1-yl)amino]-, (1alpha,2ba,5ba)- (9CI) |
Molecular Formula | C10H18N2O3 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide |
Standard InChI | InChI=1S/C10H18N2O3/c1-3-15-8-5-4-7(14-2)10(8)12-6-9(11)13/h4-5,7-8,10,12H,3,6H2,1-2H3,(H2,11,13)/t7-,8+,10+/m1/s1 |
Standard InChIKey | UNUUDPOTFSTGJW-WEDXCCLWSA-N |
Isomeric SMILES | CCO[C@H]1C=C[C@H]([C@@H]1NCC(=O)N)OC |
SMILES | CCOC1C=CC(C1NCC(=O)N)OC |
Canonical SMILES | CCOC1C=CC(C1NCC(=O)N)OC |
PubChem Compound | 10560584 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume